6beta-Hydroxybudesonide, (11beta,16alpha(S))-
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Overview
Description
6beta-Hydroxybudesonide, (11beta,16alpha(S))- is a synthetic corticosteroid derivative of budesonide. It is primarily used as a pharmaceutical analytical impurity for research and development purposes. The compound is known for its anti-inflammatory properties and is often used in the study of corticosteroid metabolism and pharmacokinetics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6beta-Hydroxybudesonide, (11beta,16alpha(S))- involves multiple steps, starting from budesonide. The process typically includes hydroxylation reactions under controlled conditions. The hydroxylation at the 6beta position is achieved using specific reagents and catalysts to ensure the desired stereochemistry .
Industrial Production Methods
Industrial production of 6beta-Hydroxybudesonide, (11beta,16alpha(S))- follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for quality assurance .
Chemical Reactions Analysis
Types of Reactions
6beta-Hydroxybudesonide, (11beta,16alpha(S))- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products
The major products formed from these reactions include various hydroxylated and oxidized derivatives of 6beta-Hydroxybudesonide, (11beta,16alpha(S))- .
Scientific Research Applications
6beta-Hydroxybudesonide, (11beta,16alpha(S))- has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Studied for its effects on cellular processes and its role in corticosteroid metabolism.
Medicine: Investigated for its potential therapeutic effects and as a model compound for studying corticosteroid pharmacokinetics.
Industry: Used in the quality control of pharmaceutical products containing budesonide
Mechanism of Action
The mechanism of action of 6beta-Hydroxybudesonide, (11beta,16alpha(S))- involves its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound modulates the expression of anti-inflammatory genes and suppresses the production of pro-inflammatory cytokines. This results in reduced inflammation and immune response .
Comparison with Similar Compounds
Similar Compounds
Budesonide: The parent compound, used widely in the treatment of inflammatory conditions.
16alpha-Hydroxyprednisolone: Another hydroxylated derivative of budesonide with similar anti-inflammatory properties
Uniqueness
6beta-Hydroxybudesonide, (11beta,16alpha(S))- is unique due to its specific hydroxylation at the 6beta position, which imparts distinct pharmacokinetic and metabolic properties compared to other derivatives. This makes it a valuable compound for studying the metabolism and action of corticosteroids .
Properties
IUPAC Name |
(1S,2S,4R,6S,8S,9S,11S,12S,13R,19R)-11,19-dihydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O7/c1-4-5-21-31-20-10-15-14-9-17(28)16-8-13(27)6-7-23(16,2)22(14)18(29)11-24(15,3)25(20,32-21)19(30)12-26/h6-8,14-15,17-18,20-22,26,28-29H,4-5,9-12H2,1-3H3/t14-,15-,17+,18-,20+,21-,22+,23-,24-,25+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVVDXJXIDYDMF-UGFKOGHWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]1O[C@@H]2C[C@H]3[C@@H]4C[C@H](C5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93861-51-9 |
Source
|
Record name | 6beta-Hydroxybudesonide, (11beta,16alpha(S))- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093861519 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6.BETA.-HYDROXYBUDESONIDE, (11.BETA.,16.ALPHA.(S))- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X24QD4N8BG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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